2-(3-Ethylphenyl)acetic acid
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Overview
Description
2-(3-Ethylphenyl)acetic acid: is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of phenylacetic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Another method involves the use of Grignard reagents. In this approach, 3-ethylbenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound after acidification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-(3-Ethylphenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)acetic acid depends on its specific application. In the context of its potential use as an anti-inflammatory agent, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The molecular targets and pathways involved include the COX-1 and COX-2 enzymes, which are key players in the inflammatory response .
Comparison with Similar Compounds
2-(3-Ethylphenyl)acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: The parent compound, which lacks the ethyl substitution on the aromatic ring.
2-(4-Ethylphenyl)acetic acid: A positional isomer with the ethyl group at the fourth position.
2-(3-Methylphenyl)acetic acid: A similar compound with a methyl group instead of an ethyl group at the third position.
Uniqueness
The presence of the ethyl group at the third position in this compound imparts unique chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-ethylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-4-3-5-9(6-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPAFQIQOEENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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